methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate and introduce the sulfamoyl group through a sulfonation reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can lead to sulfoxides or sulfones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the sulfamoyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the piperidine moiety, which may result in different biological activity.
3-(Dimethylcarbamoyl)piperidine: Does not contain the thiophene ring, affecting its chemical reactivity and applications.
Uniqueness: Methyl 3-({[1-(dimethylcarbamoyl
Properties
IUPAC Name |
methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-17(2)15(20)18-7-4-11(5-8-18)10-16-25(21,22)12-6-9-24-13(12)14(19)23-3/h6,9,11,16H,4-5,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHFHNUJVKNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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